molecular formula C14H9ClN2O B432437 1-(3-Chlorophenyl)quinazolin-4(1H)-one CAS No. 64843-41-0

1-(3-Chlorophenyl)quinazolin-4(1H)-one

Cat. No.: B432437
CAS No.: 64843-41-0
M. Wt: 256.68g/mol
InChI Key: WQQYSBPYYSYKGH-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure substituted with a 3-chlorophenyl group at the first position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 3-chlorobenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction mixture is then heated to promote cyclization, yielding the desired quinazolinone .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors .

Properties

IUPAC Name

1-(3-chlorophenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-4-3-5-11(8-10)17-9-16-14(18)12-6-1-2-7-13(12)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQYSBPYYSYKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324411
Record name 1-(3-chlorophenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64843-41-0
Record name 1-(3-chlorophenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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